Thyrotropin-releasing hormone, 2,4-mepro(3)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thyrotropin-releasing hormone, 2,4-mepro(3)- (TRH) is a neuropeptide hormone that is primarily produced in the hypothalamus. TRH plays a crucial role in regulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland. TSH, in turn, stimulates the thyroid gland to produce and secrete thyroxine (T4) and triiodothyronine (T3), which are essential for maintaining normal metabolism and growth.

Mechanism Of Action

Thyrotropin-releasing hormone, 2,4-mepro(3)- exerts its effects by binding to specific receptors on target cells. The primary receptor for Thyrotropin-releasing hormone, 2,4-mepro(3)- is the Thyrotropin-releasing hormone, 2,4-mepro(3)- receptor, which is found in the pituitary gland, hypothalamus, and other tissues. Binding of Thyrotropin-releasing hormone, 2,4-mepro(3)- to its receptor activates a signaling pathway that ultimately leads to the release of TSH or other hormones.

Biochemical And Physiological Effects

In addition to its role in regulating TSH release, Thyrotropin-releasing hormone, 2,4-mepro(3)- has been found to have a wide range of other effects on the body. These include stimulating the release of prolactin, modulating pain perception, and regulating the activity of the autonomic nervous system. Thyrotropin-releasing hormone, 2,4-mepro(3)- has also been shown to have neuroprotective effects and may play a role in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

Thyrotropin-releasing hormone, 2,4-mepro(3)- has several advantages for use in laboratory experiments. It is a well-characterized neuropeptide with a known structure and mechanism of action. Thyrotropin-releasing hormone, 2,4-mepro(3)- is also relatively easy to synthesize and has a long half-life in the bloodstream. However, Thyrotropin-releasing hormone, 2,4-mepro(3)- has limitations as well, including the potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several potential future directions for research on Thyrotropin-releasing hormone, 2,4-mepro(3)-. One area of interest is the role of Thyrotropin-releasing hormone, 2,4-mepro(3)- in regulating the immune system. Thyrotropin-releasing hormone, 2,4-mepro(3)- has been found to have immunomodulatory effects, and there is growing interest in its potential as a therapeutic target for autoimmune diseases. Another area of interest is the development of Thyrotropin-releasing hormone, 2,4-mepro(3)- analogs with improved pharmacological properties for use in the treatment of neurological disorders. Finally, there is ongoing research on the role of Thyrotropin-releasing hormone, 2,4-mepro(3)- in regulating the stress response and its potential as a target for the development of new treatments for stress-related disorders.

Synthesis Methods

Thyrotropin-releasing hormone, 2,4-mepro(3)- is synthesized in the hypothalamus from a larger precursor protein called pro-Thyrotropin-releasing hormone, 2,4-mepro(3)-. Pro-Thyrotropin-releasing hormone, 2,4-mepro(3)- is cleaved by enzymes to produce Thyrotropin-releasing hormone, 2,4-mepro(3)-, which is then stored in nerve terminals until it is released into the bloodstream.

Scientific Research Applications

Thyrotropin-releasing hormone, 2,4-mepro(3)- has been extensively studied in both animal and human research. It has been found to have a wide range of physiological effects, including regulating the release of TSH, stimulating the release of prolactin, and modulating pain perception. Thyrotropin-releasing hormone, 2,4-mepro(3)- has also been investigated for its potential therapeutic applications, including as a treatment for depression, anxiety, and schizophrenia.

properties

CAS RN |

127902-57-2 |

|---|---|

Product Name |

Thyrotropin-releasing hormone, 2,4-mepro(3)- |

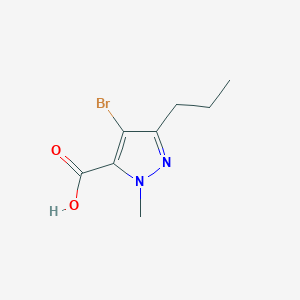

Molecular Formula |

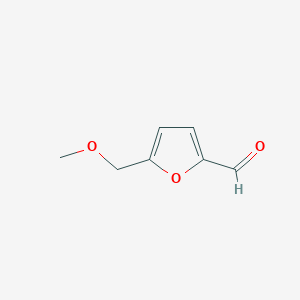

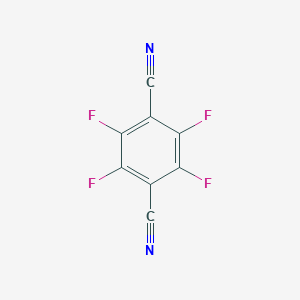

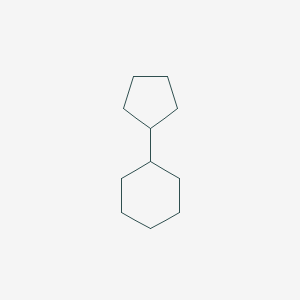

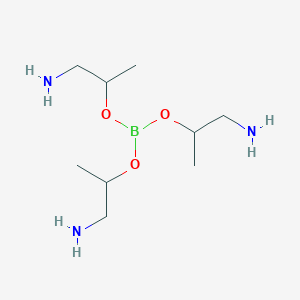

C17H22N6O4 |

Molecular Weight |

374.4 g/mol |

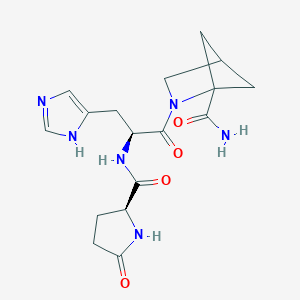

IUPAC Name |

2-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide |

InChI |

InChI=1S/C17H22N6O4/c18-16(27)17-4-9(5-17)7-23(17)15(26)12(3-10-6-19-8-20-10)22-14(25)11-1-2-13(24)21-11/h6,8-9,11-12H,1-5,7H2,(H2,18,27)(H,19,20)(H,21,24)(H,22,25)/t9?,11-,12-,17?/m0/s1 |

InChI Key |

MNAXZXBQMUXGHD-DYVBBLHISA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |

SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |

synonyms |

2-carboxy-2,4-methanopyrrolidine-TRH 3-(2,4-MePro)-thyrotropin-releasing hormone 3-(2,4-MePro)-TRH thyrotropin-releasing hormone, 2,4-MePro(3)- thyrotropin-releasing hormone, 2,4-methylproline(3)- TRH, (2,4-methanoproline)(3)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.